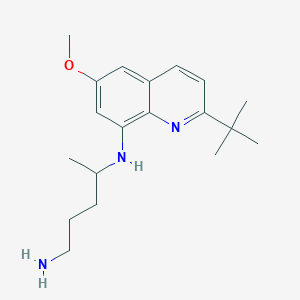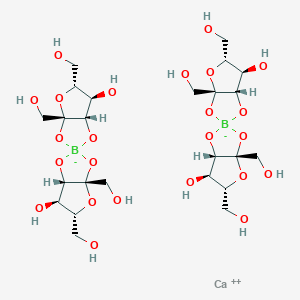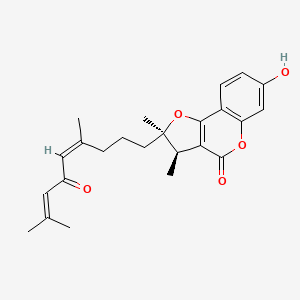
Phenstatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenstatin is a synthetic compound known for its potent anticancer properties. It is a derivative of combretastatin A-4, a natural product isolated from the bark of the African bush willow tree, Combretum caffrum. This compound exhibits strong cytotoxicity and antitubulin activity, making it a valuable candidate in cancer research and treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenstatin can be synthesized through a multi-step process. One common method involves the following steps :
Starting Materials: 2-chloro-5-iodobenzoic acid and substituted benzene.
Step 1: The initial step involves the formation of an intermediate by reacting 2-chloro-5-iodobenzoic acid with a suitable reagent.
Step 2: The intermediate is then subjected to a coupling reaction with substituted benzene under specific conditions.
Step 3: The final product, this compound, is obtained after purification and characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and single crystal X-ray diffraction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications. The key steps involve ensuring high purity and yield through optimized reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Phenstatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions, where specific substituents on the benzene ring are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the benzene ring.
Wissenschaftliche Forschungsanwendungen
Phenstatin has a wide range of scientific research applications, including :
Chemistry: this compound is used as a model compound in the study of tubulin polymerization inhibitors.
Biology: It is employed in cell biology research to investigate its effects on microtubule dynamics and cell division.
Medicine: this compound’s potent anticancer properties make it a valuable candidate for developing new cancer therapies. It has shown efficacy against various cancer cell lines, including liver and lung cancer.
Industry: this compound and its derivatives are explored for potential use in pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Phenstatin exerts its effects primarily by inhibiting tubulin polymerization, which is crucial for microtubule formation and cell division . By binding to the colchicine binding site on tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This mechanism makes this compound a potent antimitotic agent with significant anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Phenstatin is structurally and functionally similar to other tubulin inhibitors, such as combretastatin A-4 and colchicine . this compound exhibits greater stability compared to combretastatin A-4, which is known to be unstable in vivo. This stability enhances this compound’s potential as a therapeutic agent. Similar compounds include:
Combretastatin A-4: A natural product with potent antitubulin activity.
Colchicine: A well-known tubulin inhibitor used in the treatment of gout and certain cancers.
Indole-linked chalcones: Synthetic compounds with similar mechanisms of action and anticancer properties.
This compound’s unique combination of stability and potent anticancer activity distinguishes it from other tubulin inhibitors, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C17H18O6 |
|---|---|
Molekulargewicht |
318.32 g/mol |
IUPAC-Name |
(3-hydroxy-4-methoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O6/c1-20-13-6-5-10(7-12(13)18)16(19)11-8-14(21-2)17(23-4)15(9-11)22-3/h5-9,18H,1-4H3 |
InChI-Schlüssel |
HSLFWBPRHXGUAN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)O |
Synonyme |
phenstatin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






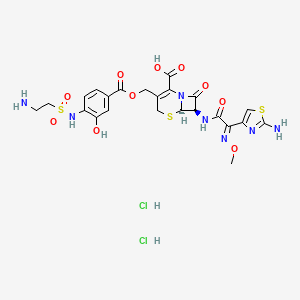
![(5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan](/img/structure/B1242376.png)
![N-(2-{6-[(2-Hydroxy-benzoyl)-hydrazonomethyl]-7-methoxy-benzo[1,3]dioxol-5-yl}-ethyl)-N-methyl-acetamide](/img/structure/B1242377.png)


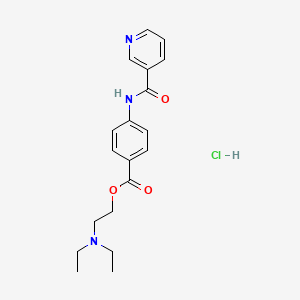
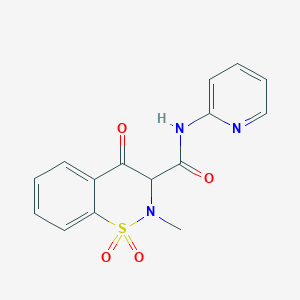
![3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid](/img/structure/B1242388.png)
